molecular formula C23H19N3O3 B2973473 2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid CAS No. 383892-65-7

2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid

Cat. No.: B2973473
CAS No.: 383892-65-7
M. Wt: 385.423
InChI Key: WCGJEVQCGKKUCD-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 2-position with a 4-(dimethylamino)phenyl group. A carbonyl group bridges the benzimidazole nitrogen to a benzoic acid moiety. The dimethylamino group enhances solubility via its basicity, while the benzoic acid provides hydrogen-bonding capacity. Such structural attributes make it relevant for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]benzimidazole-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-25(2)16-13-11-15(12-14-16)21-24-19-9-5-6-10-20(19)26(21)22(27)17-7-3-4-8-18(17)23(28)29/h3-14H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGJEVQCGKKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is a benzimidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}
  • Dihydroorotate Dehydrogenase Inhibition :
    • The compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers, as it disrupts nucleotide synthesis necessary for cell proliferation .
  • Anticancer Activity :
    • Benzimidazole derivatives have been extensively studied for their anticancer properties. The structural features of this compound suggest potential interactions with various biological targets, leading to apoptosis in cancer cells. Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Research indicates that related benzimidazole derivatives demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall within the low micromolar range, indicating potent activity .

Anticancer Studies

In vitro studies have shown that benzimidazole derivatives can inhibit the growth of human colorectal carcinoma cells (HCT116). For instance, compounds structurally similar to this compound have demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy .

Case Studies

  • Autoimmune Disorders :
    • A study highlighted the use of DHODH inhibitors in treating multiple sclerosis and rheumatoid arthritis, with compounds showing promising results in preclinical models .
  • Cancer Treatment :
    • In a recent clinical trial, a related benzimidazole derivative was tested for its efficacy against solid tumors. Results indicated a favorable response rate among patients, with manageable side effects .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetIC50/MIC ValuesReference
Compound AAntimicrobialVarious BacteriaMIC = 1.27 µM
Compound BAnticancerHCT116 Cell LineIC50 = 4.53 µM
Compound CDHODH InhibitionDHODH EnzymeIC50 = 5.85 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzimidazole Core

Electron-Donating vs. Electron-Withdrawing Groups
  • Dimethylamino (Target Compound): Strong electron-donating group; increases solubility (pKa ~8–9) and may enhance binding to charged residues in biological targets .
  • Fluorophenyl (Compound 6, ) : Electronegative fluorine induces electron-withdrawing effects, improving metabolic stability but reducing solubility. $^{19}\text{F NMR}$ data for fluorinated analogs show distinct shifts (−110.91 ppm) .
  • Hydroxyphenyl (Compounds 7–10, ): Hydroxy groups act as H-bond donors/acceptors. For example, 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid () exhibits higher crystallinity (m.p. >300°C) compared to dimethylamino analogs, likely due to intermolecular H-bonding .
Positional Isomerism
  • Carboxylic Acid Placement : The target compound’s benzoic acid is at the benzene ring linked via carbonyl. In contrast, 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid () positions the carboxylic acid directly on the benzimidazole, altering electronic distribution and binding modes .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility (LogP) Key Spectral Data (NMR/LC-MS)
Target Compound 4-(Dimethylamino)phenyl Not Reported ~2.5 (estimated) Not Available
2-(4-Fluorophenyl)-1H-benzimidazole-1-yl acetic acid (6) 4-Fluorophenyl 249–252 1.8 $^{19}\text{F NMR}$: −110.91 ppm
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-Hydroxyphenyl >300 1.2 LC-MS: [M+H]⁺ 271.380
2-(5-Nitro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (7e) 5-Nitro-2-hydroxyphenyl >300 0.9 $^{13}\text{C NMR}$: 165.2 ppm (COOH)

Key Research Findings

Substituent-Driven Solubility: Dimethylamino groups improve aqueous solubility but may reduce crystallinity compared to hydroxy or nitro substituents .

Synthetic Flexibility : Carbonyl-linked derivatives (e.g., target compound) require precise oxidation steps, whereas direct substituent incorporation (e.g., ) offers higher yields .

Biological Efficacy : Fluorinated and nitro-substituted analogs show superior antimicrobial activity, while hydroxy derivatives excel in antioxidant applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates. For example, similar benzimidazole derivatives are synthesized using nucleophilic substitution, cyclization, or coupling reactions under varying solvents (e.g., ethanol, DMF) and catalysts (e.g., Cu(I) for microwave-assisted synthesis) . Optimization may include screening temperatures (80–120°C), solvent polarity, and catalyst loading. Yield improvements are often achieved via column chromatography or recrystallization, with purity confirmed by TLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
  • IR spectroscopy : Identification of functional groups such as C=O (1690–1720 cm⁻¹) and N-H (3300–3400 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : Validate stoichiometric ratios (C, H, N) with deviations ≤0.4% from theoretical values .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodology : Contradictions in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Solutions include:

  • Repurification via recrystallization or chromatography.
  • Variable-temperature NMR to detect tautomeric shifts .
  • Cross-validation with computational methods (e.g., DFT for predicting chemical shifts) .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodology :

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzimidazole or benzoic acid moieties to assess electronic/steric effects .
  • Molecular docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors). For example, derivatives with extended conjugation showed enhanced binding in imidazole-based anticonvulsants .
  • In vitro assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or cell-based models, correlating activity with structural features .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency trends.
  • Meta-analysis : Aggregate data from multiple sources to identify confounding factors (e.g., solvent used in dissolution) .

Q. What advanced techniques are suitable for investigating the compound’s interaction with biomacromolecules?

  • Methodology :

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized targets.
  • X-ray crystallography : Resolve 3D structures of compound-protein complexes (e.g., similar to imidazole derivatives in CCDC 1038591) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can computational chemistry aid in optimizing the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability. Substituents like methyl or methoxy groups often improve bioavailability .
  • Molecular dynamics simulations : Model interactions with lipid bilayers or plasma proteins to predict tissue distribution .

Methodological Considerations

  • Synthetic challenges : Steric hindrance at the benzimidazole carbonyl group may require high-temperature reflux or microwave assistance .
  • Analytical validation : Always cross-check spectral data with literature benchmarks for analogous compounds (e.g., imidazole-based anticonvulsants in ).

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